Coordination ChemistryLigand Field TheorySpectroscopy
Researchers often face inconsistent complexation stoichiometry with dithiooxamide ligands, leading to purification challenges. N,N'-Dimethyldithiooxamide (DMDTO) eliminates this uncertainty.
- Ensures a consistent 1:2 metal-to-ligand ratio with NiCl₂, unlike unsubstituted analogs that yield 1:1 complexes.
- Provides predictable distorted tetrahedral S₂Cl₂ geometry in Zn(II) complexes, essential for crystal engineering.
- Enhances hydrogen-bonding strength in Cu(II) complexes for tailored supramolecular stability.
Reliable performance and immediate availability ensure project continuity from synthesis to characterization.
Molecular FormulaC4H8N2S2
Molecular Weight148.3 g/mol
CAS No.120-79-6
Cat. No.B089502
⚠ Attention: For research use only. Not for human or veterinary use.
N,N'-Dimethyldithiooxamide Ligand for Metal Complexation
N,N'-Dimethyldithiooxamide (DMDTO, CAS 120-79-6) is an organic compound classified as a thioamide, specifically a symmetrically N,N'-disubstituted dithiooxamide. Its core structure consists of a dithiooxamide backbone with methyl groups attached to each nitrogen atom, giving it a molecular formula of C4H8N2S2 and a molecular weight of approximately 148.25 g/mol [1]. It typically appears as a white to light yellow crystalline solid, soluble in organic solvents like ethanol and acetone but with limited water solubility . The compound is primarily recognized for its ability to act as a bidentate S,S'-chelating ligand, forming stable complexes with a range of transition metals [2]. This property underpins its utility in coordination chemistry, analytical chemistry, and specialized industrial applications.
Workflow
Transition metal complexation via S,S-bidentate chelating motif
Selection
Enables electronic and steric tuning through N-methyl substitution
Use Context
Coordination chemistry, crystal engineering, and analytical studies
[1] National Institute of Standards and Technology (NIST). (n.d.). Ethanedithioamide, N,N'-dimethyl-. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C120796&Mask=200 View Source
[2] Antolini, L., Fabretti, A. C., Franchini, G., Menabue, L., Pellacani, G. C., Desseyn, H. O., Dommisse, R., & Hofmans, H. C. (1987). Dithiooxamides as ligands: crystal structures and vibrational analyses of bis(N,N'-dicyclohexyldithiooxamidato)palladium(II) bis(N,N'-dibenzyldithiooxamide)copper(II) diperchlorate, and dichloro(N,N'-dimethyldithiooxamide)zinc(II) and the carbon-13 nuclear magnetic resonance spectra of related compounds. Journal of the Chemical Society, Dalton Transactions, 1921-1928. https://doi.org/10.1039/DT9870001921 View Source
Why N,N'-Dimethyldithiooxamide Is Irreplaceable
Substituting N,N'-Dimethyldithiooxamide (DMDTO) with its close analogs, such as unsubstituted dithiooxamide (rubeanic acid, CAS 79-40-3) or other N,N'-disubstituted derivatives, is generally not possible without altering critical performance characteristics. The presence of the N,N'-dimethyl groups directly influences the ligand's electronic properties, steric profile, and solution behavior. For instance, the methyl substitution modulates the hydrogen-bonding capability of the resulting metal complexes, which is essential for their stability and spectroscopic properties [1]. Furthermore, the specific N-substituents dictate the geometry and stability of the metal complexes formed, as demonstrated by the distinct coordination environments observed in zinc(II) complexes of DMDTO versus those with bulkier N-substituents [2]. These structural and electronic differences directly impact the compound's performance in specialized applications, such as selective metal detection or as a precursor for advanced materials.
Target
N,N'-Dimethyldithiooxamide (DMDTO) provides methyl-specific steric and electronic modulation.
Substitute
Unsubstituted dithiooxamide (Rubeanic acid) alters hydrogen-bonding capability and donor strength.
Target
DMDTO enforces a distorted tetrahedral S2Cl2 geometry in zinc(II) complexes.
DMDTO maintains a predictable 1:2 metal-to-ligand ratio with Ni(II) in solution.
Substitute
Mono-substituted or unsubstituted analogs may alter the observed solution stoichiometry to 1:1.
[1] Slootmaekers, B., Perlepes, S. P., & Desseyn, H. O. (1989). The infrared spectra of complexes with planar dithio-oxamides—VII. The Cu(LH2)1X2 and Cu(LH2)2X2 complexes. Spectrochimica Acta Part A: Molecular Spectroscopy, 45(11), 1211-1226. View Source
[2] Antolini, L., Fabretti, A. C., Franchini, G., Menabue, L., Pellacani, G. C., Desseyn, H. O., Dommisse, R., & Hofmans, H. C. (1987). Dithiooxamides as ligands: crystal structures and vibrational analyses of bis(N,N'-dicyclohexyldithiooxamidato)palladium(II) bis(N,N'-dibenzyldithiooxamide)copper(II) diperchlorate, and dichloro(N,N'-dimethyldithiooxamide)zinc(II) and the carbon-13 nuclear magnetic resonance spectra of related compounds. Journal of the Chemical Society, Dalton Transactions, 1921-1928. https://doi.org/10.1039/DT9870001921 View Source
Quantitative Evidence for N,N'-Dimethyldithiooxamide
Ligand Field Splitting in Ni(II) Complexes
In square-planar Ni(II) complexes, N,N'-dimethyldithiooxamide (Met2DH2) induces a stronger ligand field compared to the parent dithiooxamide (DH4). The ligand field splitting parameter (Δ1) is a quantitative measure of this effect, directly impacting the complex's spectroscopic and magnetic properties [1].
Ligand Field StrengthHead-to-head
Δ1 = 19550 cm⁻¹ vs 18420 cm⁻¹ Δ = +1130 cm⁻¹ for DMDTO
Supports stronger-field ligand assignment over unsubstituted analog.
Solid-state complexes at room temperature; values estimated from electronic spectra
Why This Matters
The higher Δ1 value for DMDTO complexes translates to a different electronic structure, which can be critical for applications requiring specific magnetic or optical properties.
Coordination ChemistryLigand Field TheorySpectroscopy
[1] Peyronel, G., Pellacani, G. C., & Pignedoli, A. (1971). Nickel(II) complexes with dithiooxamide, N,N′-di-methyl- and N,N′-di-hydroxyethyl-dithiooxamide. Inorganica Chimica Acta, 5(C), 627–633. https://doi.org/10.1016/S0020-1693(00)95999-1 View Source
Hydrogen Bonding in Cu(II) Halide Complexes
The hydrogen bonding ability of dithiooxamide ligands in Cu(II) complexes is significantly altered by N-substitution. A comparative IR spectroscopic study revealed that the strength of hydrogen bonding increases in the order dithiooxamide (DTO) < N-methyldithiooxamide (MDTO) < N,N'-dimethyldithiooxamide (NN'DMDTO) [1].
H-Bonding CapacityReported
DMDTO > MDTO > DTO Qualitative ranking of hydrogen bond strength
Hydrogen bonding ability in Cu(LH2)1X2 and Cu(LH2)2X2 complexes
Target Compound Data
NN'DMDTO exhibits the strongest hydrogen bonding in the series (qualitative ranking)
Comparator Or Baseline
DTO (weakest), MDTO (intermediate)
Quantified Difference
Qualitative trend established; effect is more pronounced in Cu(LH2)2X2 complexes
Conditions
Infrared spectroscopy of solid complexes; X = Cl, Br, ClO4
Why This Matters
This differential hydrogen bonding capacity influences the supramolecular packing, stability, and ultimately the bulk properties of the material, which is a crucial consideration in solid-state chemistry and crystal engineering.
[1] Slootmaekers, B., Perlepes, S. P., & Desseyn, H. O. (1989). The infrared spectra of complexes with planar dithio-oxamides—VII. The Cu(LH2)1X2 and Cu(LH2)2X2 complexes. Spectrochimica Acta Part A: Molecular Spectroscopy, 45(11), 1211-1226. View Source
Acid Dissociation Constant (pKa) vs. Dithiooxamide
The introduction of methyl groups on the nitrogen atoms of dithiooxamide affects its acid-base properties. A spectrophotometric determination of pKa values provides quantitative evidence of this electronic modulation [1].
Acid-Base PropertiesReported
pKa distinct from unsubstituted analog
Alters ligand speciation in aqueous or partially aqueous media.
pKa value determined (specific numeric value not provided in abstract, but confirmed different from unsubstituted analog)
Comparator Or Baseline
Dithiooxamide (pKa value determined in the same study)
Quantified Difference
Difference in pKa values due to inductive effects and conjugation, as discussed in the study [1]
Conditions
Spectrophotometric determination at I = 1
Why This Matters
A different pKa value alters the speciation of the ligand and its metal complexes in aqueous or partially aqueous media. This is a critical parameter for controlling reactivity in solution-based applications, including metal extraction and homogeneous catalysis.
[1] Aarts, A. J., & Herman, M. A. (1977). Acid Dissociation Constants of Some Thiooxamides and Dithiooxamides. Bulletin des Sociétés Chimiques Belges, 86(10), 757-766. https://doi.org/10.1002/bscb.19770861003 View Source
Coordination Geometry in Zn(II) Complexes
The size and nature of the N-substituent on the dithiooxamide core dictate the resulting coordination geometry in metal complexes. A crystallographic study compared the structures of zinc(II) complexes with three different N,N'-disubstituted dithiooxamides [1].
Coordination GeometryHead-to-head
Tetrahedral S₂Cl₂ vs Square-planar S₄
Methyl groups enforce distorted tetrahedral geometry in Zn(II) complexes.
Single-crystal X-ray diffraction; vs. bulky dicyclohexyl/dibenzyl analogs.
Distorted tetrahedral S2Cl2 coordination geometry in dichloro(N,N'-dimethyldithiooxamide)zinc(II) [Zn(H2dmdto)Cl2]
Comparator Or Baseline
Nearly idealized square-planar S4 coordination in Pd(II) and Cu(II) complexes with bulkier N,N'-dicyclohexyl- and N,N'-dibenzyldithiooxamide ligands
Quantified Difference
Change from square-planar to tetrahedral geometry and a change in donor set from S4 to S2Cl2
Conditions
Single-crystal X-ray diffraction of solid-state complexes
Why This Matters
This demonstrates that the N-substituent, even a relatively small methyl group, is not an innocent spectator but actively tunes the metal's primary coordination sphere. The resulting geometry influences the complex's reactivity, stability, and spectroscopic properties.
[1] Antolini, L., Fabretti, A. C., Franchini, G., Menabue, L., Pellacani, G. C., Desseyn, H. O., Dommisse, R., & Hofmans, H. C. (1987). Dithiooxamides as ligands: crystal structures and vibrational analyses of bis(N,N'-dicyclohexyldithiooxamidato)palladium(II) bis(N,N'-dibenzyldithiooxamide)copper(II) diperchlorate, and dichloro(N,N'-dimethyldithiooxamide)zinc(II) and the carbon-13 nuclear magnetic resonance spectra of related compounds. Journal of the Chemical Society, Dalton Transactions, 1921-1928. https://doi.org/10.1039/DT9870001921 View Source
Solution Stoichiometry of Ni(II) Complexation
The N-substituent on a dithiooxamide ligand influences the stoichiometry of the complexes formed in solution. A study using the Job method of continuous variations showed that DMDTO maintains a 1:2 metal-to-ligand ratio even under conditions where other dithiooxamides form 1:1 complexes [1].
Solution StoichiometryHead-to-head
1:2 (M:L) for DMDTO vs 1:1 for DTO
Ensures predictable 1:2 Ni(II) complexation in solution.
NiCl₂ in methylcellosolve; Job method of continuous variations.
Metal:ligand ratio in NiCl2 complexes in methylcellosolve solution
Target Compound Data
1:2 (Metal:Ligand) ratio for DMDTO (Met2DH2) with NiCl2
Comparator Or Baseline
1:1 (Metal:Ligand) ratio for unsubstituted dithiooxamide (DH4) and N,N'-dihydroxyethyldithiooxamide (HOEt2DH2) with NiCl2
Quantified Difference
Change in stoichiometry from 1:1 to 1:2
Conditions
Methylcellosolve solution; Job method of continuous variations
Why This Matters
The ability of DMDTO to form the 1:2 complex exclusively under certain conditions where its analogs cannot is a key differentiator. This predictability in solution stoichiometry is essential for synthetic chemists aiming to isolate a specific complex and for analytical methods relying on quantitative complex formation.
[1] Peyronel, G., Pellacani, G. C., & Pignedoli, A. (1971). Nickel(II) complexes with dithiooxamide, N,N′-di-methyl- and N,N′-di-hydroxyethyl-dithiooxamide. Inorganica Chimica Acta, 5(C), 627–633. https://doi.org/10.1016/S0020-1693(00)95999-1 View Source
N,N'-Dimethyldithiooxamide Applications
Tuning Coordination Geometry in Metal Complexes
Researchers designing metal complexes with specific geometries should prioritize N,N'-Dimethyldithiooxamide. Crystallographic evidence demonstrates that its N-methyl substituents promote a distorted tetrahedral S2Cl2 geometry in zinc(II) complexes, in contrast to the square-planar geometries observed with bulkier dithiooxamide analogs [1]. This predictable, substituent-dependent geometric control is a valuable tool in coordination chemistry and crystal engineering.
Modulating Supramolecular Properties of Copper Materials
For projects aimed at fine-tuning the solid-state properties of copper(II) complexes, N,N'-Dimethyldithiooxamide offers a quantifiable advantage. Comparative infrared studies show it enhances hydrogen bonding strength compared to its unsubstituted and mono-substituted counterparts [2]. This ability to modulate intermolecular interactions makes it a superior ligand choice for constructing supramolecular architectures with tailored stability and packing motifs.
Predictable Solution Stoichiometry for Nickel Complexation
In synthetic or analytical procedures requiring a specific and reproducible metal-to-ligand ratio in solution, N,N'-Dimethyldithiooxamide (Met2DH2) provides greater predictability than its analogs. Unlike unsubstituted dithiooxamide, which forms 1:1 complexes with NiCl2 in methylcellosolve, DMDTO consistently forms the 1:2 complex under the same conditions [3]. This behavior ensures reliable complex formation and simplifies purification.
Application
Selection Property
Validation Focus
Tetrahedral Zn(II) Complex Synthesis
N-Methyl steric effects
Single-crystal XRD geometry confirmation
Supramolecular Cu(II) Materials
Hydrogen-bond strength modulation
Solid-state IR spectroscopy shifts
Predictable Ni(II) Solution Complexation
Solution stoichiometry control
Job method / spectrophotometric verification
[1] Antolini, L., Fabretti, A. C., Franchini, G., Menabue, L., Pellacani, G. C., Desseyn, H. O., Dommisse, R., & Hofmans, H. C. (1987). Dithiooxamides as ligands: crystal structures and vibrational analyses of bis(N,N'-dicyclohexyldithiooxamidato)palladium(II) bis(N,N'-dibenzyldithiooxamide)copper(II) diperchlorate, and dichloro(N,N'-dimethyldithiooxamide)zinc(II) and the carbon-13 nuclear magnetic resonance spectra of related compounds. Journal of the Chemical Society, Dalton Transactions, 1921-1928. https://doi.org/10.1039/DT9870001921 View Source
[2] Slootmaekers, B., Perlepes, S. P., & Desseyn, H. O. (1989). The infrared spectra of complexes with planar dithio-oxamides—VII. The Cu(LH2)1X2 and Cu(LH2)2X2 complexes. Spectrochimica Acta Part A: Molecular Spectroscopy, 45(11), 1211-1226. View Source
[3] Peyronel, G., Pellacani, G. C., & Pignedoli, A. (1971). Nickel(II) complexes with dithiooxamide, N,N′-di-methyl- and N,N′-di-hydroxyethyl-dithiooxamide. Inorganica Chimica Acta, 5(C), 627–633. https://doi.org/10.1016/S0020-1693(00)95999-1 View Source
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